Fenyripol hydrochloride

Description

Contextualization of Fenyripol Hydrochloride in Contemporary Medicinal Chemistry Initiatives

In contemporary medicinal chemistry, Fenyripol hydrochloride is primarily contextualized within the broader class of centrally acting skeletal muscle relaxants. The mechanism of action for many drugs in this class is not fully elucidated but is often believed to be associated with their sedative properties. medigraphic.com While specific, large-scale contemporary research initiatives focused solely on Fenyripol hydrochloride are not prominently documented in publicly available literature, its structural components, including the pyrimidine (B1678525) ring, are of interest in medicinal chemistry. nih.gov Compounds featuring pyrimidine moieties are frequently explored for their potential as pharmacophores due to their diverse biological activities. nih.gov The structure of Fenyripol hydrochloride, with its phenyl and pyrimidine rings, presents multiple avenues for structural modification, making it a subject for derivative studies to explore structure-activity relationships (SAR). nih.gov Such studies are fundamental in medicinal chemistry for optimizing the efficacy and selectivity of potential therapeutic agents. nih.gov

Historical Trajectories of Academic Inquiry into Fenyripol Hydrochloride and Congeneric Structures

The academic inquiry into skeletal muscle relaxants has a rich history, dating back to the use of curare by indigenous peoples of the Amazon Basin. wikipedia.org The scientific investigation of these agents began in the 16th century, with significant advancements in the 20th century leading to the development of synthetic muscle relaxants. wikipedia.org

Fenyripol itself is cataloged in "The Organic Chemistry of Drug Synthesis" by Lednicer, a comprehensive series that documents the synthesis of drugs that have been assigned a United States Adopted Name (USAN). nih.govtheswissbay.ch This inclusion signifies its recognition within the pharmaceutical sciences. The synthesis of Fenyripol, as described in this work, provides a key historical and chemical data point.

Academic research has also explored congeneric structures, which are molecules with similar chemical structures but differing in a specific component. In the broader context of muscle relaxants, the study of congeners has been crucial. For instance, the development of synthetic neuromuscular blocking drugs like gallamine (B1195388) and the understanding of the structural differences between depolarizing (leptocurares) and non-depolarizing (pachycurares) agents highlight the importance of studying related structures. nih.gov While specific academic studies focusing on a wide range of Fenyripol congeners are not extensively detailed in the provided search results, the principles of medicinal chemistry suggest that such studies would be a logical step in understanding its pharmacological profile. nih.govslideshare.net

Foundational Research Paradigms Applied to Fenyripol Hydrochloride

The foundational research paradigms applied to Fenyripol hydrochloride encompass its chemical synthesis and pharmacological characterization.

Chemical Synthesis: The synthesis of Fenyripol is documented in the chemical literature. A key step in its preparation involves the reaction of 2-aminopyrimidine (B69317) with styrene (B11656) oxide. This reaction yields the core structure of Fenyripol, α-[(2-pyrimidinylamino)methyl]benzyl alcohol. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Pharmacological Evaluation: Preclinical studies have been the primary paradigm for investigating the pharmacological effects of Fenyripol hydrochloride. wikipedia.org These studies have established its activity as a skeletal muscle relaxant. The general approach for evaluating such compounds involves in vivo animal models to assess effects on muscle tone and coordination. criver.com While the specific preclinical models used for Fenyripol are not detailed in the search results, the LD50 values in animal models have been reported, with an intravenous LD50 of 125 mg/kg and an oral LD50 of 850 mg/kg, providing initial toxicological data. research-solution.com

The mechanism of action for centrally acting skeletal muscle relaxants is often investigated through neurophysiological studies, although for many, including Fenyripol, the exact mechanism remains largely unknown and is often attributed to central nervous system depression. medigraphic.com

Analytical Characterization: The characterization of Fenyripol hydrochloride would involve standard analytical techniques used in pharmaceutical chemistry. These methods are crucial for confirming the structure, purity, and other physicochemical properties of the compound. While specific analytical methods for Fenyripol hydrochloride are not detailed in the search results, analogous methods for similar compounds include High-Performance Liquid Chromatography (HPLC) for determining purity and quantifying residues. researchgate.netresearchgate.net

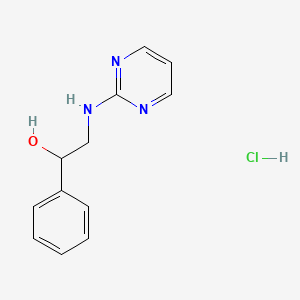

Structure

3D Structure of Parent

Properties

CAS No. |

2441-88-5 |

|---|---|

Molecular Formula |

C12H14ClN3O |

Molecular Weight |

251.71 g/mol |

IUPAC Name |

1-phenyl-2-(pyrimidin-2-ylamino)ethanol;hydrochloride |

InChI |

InChI=1S/C12H13N3O.ClH/c16-11(10-5-2-1-3-6-10)9-15-12-13-7-4-8-14-12;/h1-8,11,16H,9H2,(H,13,14,15);1H |

InChI Key |

MEDWIGMHHZRIOP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(CNC2=NC=CC=N2)O.Cl |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC2=NC=CC=N2)O.Cl |

Appearance |

Solid powder |

Other CAS No. |

2441-88-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Fenyripol hydrochloride; NSC 43183; NSC43183; NSC43183 |

Origin of Product |

United States |

Preclinical Pharmacological Investigations of Fenyripol Hydrochloride

In Vitro Pharmacological Profiling of Fenyripol Hydrochloride

There is a significant lack of publicly available information regarding the in vitro pharmacological profiling of Fenyripol hydrochloride. Extensive searches of scientific databases and literature have not yielded specific studies detailing its evaluation using cellular assay systems.

Development and Application of Cellular Assay Systems for Fenyripol Hydrochloride Evaluation

No specific research has been published on the development or application of cellular assay systems for the evaluation of Fenyripol hydrochloride.

Information regarding the use of two-dimensional (2D) cell culture models to investigate the effects of Fenyripol hydrochloride is not available in the public scientific literature.

There are no publicly documented studies on the application of three-dimensional (3D) cell culture models in the research of Fenyripol hydrochloride.

High-Throughput Screening Methodologies for Fenyripol Hydrochloride Activity Assessment

Details on high-throughput screening (HTS) methodologies being employed to assess the biological activity of Fenyripol hydrochloride have not been made public.

Functional Assays for Determining Fenyripol Hydrochloride Efficacy and Potency

Specific functional assays to determine the efficacy and potency of Fenyripol hydrochloride are not described in the available scientific literature. Consequently, no data tables summarizing such findings can be provided.

In Vivo Preclinical Pharmacodynamic Studies of Fenyripol Hydrochloride

Similarly, there is a scarcity of publicly accessible data from in vivo preclinical pharmacodynamic studies of Fenyripol hydrochloride. While it is classified as a skeletal muscle relaxant, the animal models used to determine this and the specific pharmacodynamic parameters measured have not been detailed in available research.

Due to the limited availability of research data, a comprehensive article detailing the preclinical pharmacological investigations of Fenyripol hydrochloride as per the requested outline cannot be generated at this time.

Establishment and Validation of Animal Models for Investigating Fenyripol Hydrochloride Biological Effects

The foundation of preclinical pharmacological assessment lies in the use of robust and validated animal models that can predict human responses to a new chemical entity. In the study of Fenyripol hydrochloride, various animal models have been instrumental in characterizing its therapeutic potential.

Role of Rodent Models in Fenyripol Hydrochloride Preclinical Assessment

Rodent models, primarily mice and rats, are fundamental in the initial stages of preclinical research due to their genetic and physiological similarities to humans, as well as their cost-effectiveness and ease of handling. While specific studies detailing the use of rodent models exclusively for Fenyripol hydrochloride are not extensively available in publicly accessible literature, the general principles of their application in muscle relaxant research are well-established. These models are typically employed to assess the efficacy of centrally acting muscle relaxants through various experimental paradigms.

Standard preclinical tests in rodents for muscle relaxant properties often include:

Rotarod Test: To evaluate motor coordination and the potential for motor impairment.

Grip Strength Test: To measure muscle strength and the relaxing effect of the compound.

Inclined Plane Test: To assess the ability of animals to maintain their position on a sloped surface, indicating muscle tone.

These models allow for the determination of a compound's ability to reduce muscle spasms and induce relaxation, which are key indicators of its potential therapeutic utility.

Contribution of Other Non-Clinical Animal Models to Fenyripol Hydrochloride Research

Beyond rodent models, other non-clinical animal models can provide further insights into the pharmacological profile of a compound. These may include rabbits, guinea pigs, or in some cases, larger animals, depending on the specific research question. The use of a second, non-rodent species is a common requirement in regulatory toxicology studies to provide a more comprehensive safety and efficacy profile.

The selection of an appropriate animal model is crucial and is based on factors such as the metabolic profile of the compound in that species and the expression of the relevant pharmacological targets. For a compound like Fenyripol hydrochloride, which acts on the central nervous system, models that accurately reflect human neuropharmacology are of particular interest. However, specific published research detailing the use of non-rodent models in the preclinical assessment of Fenyripol hydrochloride is limited.

Translational Pharmacodynamic Principles and Scaling Approaches in Fenyripol Hydrochloride Research

Translational pharmacodynamics aims to bridge the gap between preclinical findings and clinical outcomes. This involves understanding the relationship between the concentration of a drug in the body and its pharmacological effect, and then scaling this relationship from animal models to humans.

Key aspects of translational pharmacodynamics include:

Dose-Response Relationships: Establishing the relationship between the dose of Fenyripol hydrochloride and the magnitude of its muscle relaxant effect in animal models.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrating data on the absorption, distribution, metabolism, and excretion (pharmacokinetics) of Fenyripol hydrochloride with its observed effects (pharmacodynamics) to predict its behavior in humans.

Allometric Scaling: Using mathematical models to extrapolate pharmacokinetic and pharmacodynamic parameters from animals to humans based on body size and physiological differences.

While the specific application of these principles to Fenyripol hydrochloride is not detailed in the available literature, these are standard industry practices that would be integral to its development program.

Exploration of Fenyripol Hydrochloride's Influence on Cellular Signaling Pathways in Preclinical Models

Understanding how a compound exerts its effects at a molecular level is a critical component of preclinical research. For a centrally acting muscle relaxant, this involves investigating its interaction with neurotransmitter systems and intracellular signaling cascades within the central nervous system.

Potential cellular mechanisms for a skeletal muscle relaxant like Fenyripol hydrochloride could involve modulation of:

GABAergic System: Many centrally acting muscle relaxants enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at GABA-A receptors in the spinal cord and brain.

Glycinergic System: Glycine is another major inhibitory neurotransmitter in the spinal cord, and its potentiation can lead to muscle relaxation.

Serotonergic and Noradrenergic Pathways: These pathways are also known to modulate motor neuron excitability and can be targets for muscle relaxant drugs.

Molecular and Cellular Mechanisms of Fenyripol Hydrochloride Action

Molecular Target Identification and Validation for Fenyripol Hydrochloride

The initial step in characterizing any new chemical entity is the identification and validation of its molecular target(s). For a compound like Fenyripol hydrochloride, this process involves a range of in vitro and in silico techniques designed to pinpoint the specific proteins, such as receptors or enzymes, with which it interacts to produce its therapeutic effect. The goal is to understand the direct molecular interactions that underpin the compound's broader physiological effects.

Fenyripol hydrochloride is categorized as a small molecule, a class of organic compounds with low molecular weight (typically <900 daltons). Small molecules are a cornerstone of modern pharmacology due to their ability to modulate the function of biological macromolecules. biomol.com

Small molecule inhibitors can be broadly classified based on their mechanism of interaction with their target protein:

Competitive Inhibitors: These molecules bind to the same active site on a receptor or enzyme as the endogenous ligand or substrate. By occupying this site, they prevent the natural ligand from binding and initiating a biological response.

Non-competitive Inhibitors: These inhibitors bind to an allosteric (or non-active) site on the target protein. biomol.com This binding event induces a conformational change in the protein that alters the shape of the active site, thereby reducing or preventing its activity, even if the endogenous ligand is bound. biomol.com

Uncompetitive Inhibitors: This type of inhibitor binds only to the ligand-protein complex, effectively locking the ligand in place and preventing the biological response. biomol.com

Irreversible Inhibitors: These molecules typically form a covalent bond with their target protein, leading to permanent inactivation.

Through the assays described in the following sections, Fenyripol hydrochloride can be precisely classified based on its mode of binding and its effect on target function.

Receptor binding assays are a suite of powerful in vitro techniques used to quantify the interaction between a ligand (such as Fenyripol hydrochloride) and its receptor. nih.govresearchgate.netlabome.com These assays are considered the gold standard for measuring the affinity of a drug for its target. giffordbioscience.comcreative-bioarray.com They typically utilize a radiolabeled version of a known ligand (a radioligand) that binds with high affinity and specificity to the target receptor. The binding of the radioligand can be measured, and the ability of an unlabeled test compound, like Fenyripol hydrochloride, to displace the radioligand provides a quantitative measure of its own binding affinity. nih.gov

Saturation binding experiments are performed to determine two key parameters for a specific radioligand and its receptor: the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax). giffordbioscience.comgraphpad.comnih.gov

Dissociation Constant (Kd): This value represents the concentration of a radioligand at which 50% of the receptors are occupied at equilibrium. nih.gov It is an inverse measure of affinity; a lower Kd value signifies a higher binding affinity between the ligand and the receptor. nih.gov

Receptor Density (Bmax): This parameter quantifies the total concentration of receptor sites in a given tissue or cell preparation, often expressed as femtomoles (fmol) per milligram of protein or sites per cell. giffordbioscience.comumich.edu

In a typical saturation assay, a constant amount of receptor preparation (e.g., cell membranes) is incubated with increasing concentrations of a radioligand until binding equilibrium is reached. giffordbioscience.com The amount of bound radioligand is then measured. The resulting data, when plotted, forms a hyperbolic curve. Non-linear regression analysis of this curve allows for the precise calculation of Kd and Bmax. graphpad.comumich.edu

Hypothetical Research Findings: Saturation Binding Analysis for a Putative Fenyripol Hydrochloride Target

To characterize a hypothetical central nervous system (CNS) receptor target for Fenyripol hydrochloride, a saturation binding assay was performed using a specific radioligand, [³H]-Ligand-X.

| [³H]-Ligand-X] (nM) | Total Binding (DPM) | Nonspecific Binding (DPM) | Specific Binding (DPM) |

|---|---|---|---|

| 0.1 | 1550 | 150 | 1400 |

| 0.5 | 6200 | 750 | 5450 |

| 1.0 | 9800 | 1500 | 8300 |

| 2.5 | 16500 | 3750 | 12750 |

| 5.0 | 21000 | 7500 | 13500 |

| 10.0 | 24500 | 15000 | 9500 |

| 20.0 | 31000 | 30000 | 1000 |

Analysis of the data yielded a Kd of 1.2 nM and a Bmax of 14,000 DPM (which would be converted to fmol/mg protein).

Once the Kd and Bmax for a suitable radioligand are established, competitive binding assays can be performed to determine the binding affinity of unlabeled test compounds, such as Fenyripol hydrochloride. giffordbioscience.com In this type of assay, a fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor drug. researchgate.net

The competitor drug (Fenyripol hydrochloride) will compete with the radioligand for binding to the receptor. As the concentration of Fenyripol hydrochloride increases, it will displace more of the radioligand, leading to a decrease in the measured radioactivity. The data are used to calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. researchgate.net The IC50 value is then used to calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used in the assay. nih.gov The Ki is a measure of the affinity of the competitor compound for the receptor. nanotempertech.com

Hypothetical Research Findings: Competitive Displacement by Fenyripol Hydrochloride

Using the conditions established above (1.2 nM [³H]-Ligand-X), a competitive binding assay was run with varying concentrations of Fenyripol hydrochloride.

| [Fenyripol HCl] (nM) | % Inhibition of [³H]-Ligand-X Binding |

|---|---|

| 0.1 | 5 |

| 1 | 15 |

| 10 | 48 |

| 50 | 85 |

| 100 | 95 |

| 500 | 98 |

Non-linear regression analysis of this data yielded an IC50 value of 10.5 nM. Using the Cheng-Prusoff equation (Ki = IC50 / (1 + [L]/Kd)), the Ki for Fenyripol hydrochloride was calculated to be 4.5 nM.

While binding assays measure affinity (how tightly a drug binds), functional assays measure the biological response that results from that binding. These assays are crucial for determining a compound's potency and efficacy. biorxiv.org

Potency (EC50 or IC50): Potency refers to the concentration of a drug required to produce 50% of its maximal effect. For an agonist (a drug that activates a receptor), this is the half-maximal effective concentration (EC50). For an antagonist (a drug that blocks a receptor), it is the half-maximal inhibitory concentration (IC50). stackexchange.comgraphpad.comnih.gov

Efficacy (Emax): Efficacy is the maximum biological response a drug can produce upon binding to its target receptor. biorxiv.org A full agonist produces the maximum possible response (Emax = 100%), while a partial agonist produces a submaximal response (Emax < 100%). An antagonist binds to the receptor but produces no response (Emax = 0).

Functional assays can measure various downstream cellular events, such as second messenger production (e.g., cAMP), ion channel flux, or gene transcription, to quantify the effect of the compound.

Hypothetical Research Findings: Functional Characterization of Fenyripol Hydrochloride

A functional assay measuring downstream signaling from the hypothetical CNS receptor was performed. The ability of Fenyripol hydrochloride to inhibit the signal produced by a known agonist was measured.

| [Fenyripol HCl] (nM) | % Inhibition of Agonist Response |

|---|---|

| 1 | 8 |

| 10 | 25 |

| 50 | 52 |

| 100 | 88 |

| 500 | 99 |

| 1000 | 100 |

This data indicates that Fenyripol hydrochloride acts as an antagonist at this receptor. The analysis yielded an IC50 of 48 nM, demonstrating its potency in blocking the receptor's function. The Emax is 100%, indicating it can fully inhibit the agonist-induced response.

Radioligand binding techniques are indispensable tools in drug discovery and pharmacology. nih.goveuropeanpharmaceuticalreview.comacs.org Their application in the characterization of Fenyripol hydrochloride provides several key advantages:

High Sensitivity: The use of radioactive isotopes allows for the detection of very small quantities of receptor-ligand complexes, making it possible to study receptors present at low densities in tissues. oncodesign-services.com

Direct Measurement of Affinity: Unlike functional assays, which measure a biological response, binding assays provide a direct and quantitative measure of the physical interaction between a drug and its target. acs.org

Versatility: These assays can be adapted to screen large libraries of compounds for new drug leads, determine the selectivity of a drug by testing it against a panel of different receptors, and study the kinetics of drug-receptor interactions. creative-bioarray.comoncodesign-services.com

Receptor Binding Assays for Fenyripol Hydrochloride-Target Interactions

Intracellular Signaling Cascades Modulated by Fenyripol Hydrochloride

The downstream effects of Fenyripol hydrochloride on intracellular signaling cascades have not been elucidated in published research. Understanding these pathways is critical to comprehending how the compound translates its interaction with a biological target into a physiological response.

Analysis of Fenyripol Hydrochloride's Impact on Kinase Activities or Other Enzymatic Pathways

There are no available studies that have investigated the impact of Fenyripol hydrochloride on specific kinase activities or other enzymatic pathways. Research in this area would be necessary to determine if the compound's mechanism involves the modulation of phosphorylation events or other enzymatic reactions that are crucial for cellular function and signaling.

Studies on Receptor-Mediated Endocytosis Induced by Fenyripol Hydrochloride Interaction

The process of receptor-mediated endocytosis is a key mechanism for regulating the surface expression and signaling of various receptors. There is currently no scientific evidence to suggest that Fenyripol hydrochloride induces receptor-mediated endocytosis. Studies would be required to investigate whether the compound affects the internalization of any specific receptors, which could be a potential mechanism for modulating cellular sensitivity to endogenous or exogenous signals.

Omics-Based Approaches to Elucidate Fenyripol Hydrochloride Mechanisms

Modern "omics" technologies, such as genomics, proteomics, and metabolomics, offer powerful tools for elucidating the mechanism of action of uncharacterized compounds. To date, no omics-based studies on Fenyripol hydrochloride have been published. Such research could provide an unbiased, system-wide view of the molecular changes induced by the compound, helping to identify its biological targets and affected pathways.

Table 1: Summary of Research Status on the Molecular and Cellular Mechanisms of Fenyripol Hydrochloride

| Research Area | Findings |

|---|---|

| Specific Biological Targets | No specific biological targets have been identified in the public scientific literature. |

| Impact on Kinase Activities | There is no available data on the effect of Fenyripol hydrochloride on kinase activities. |

| Receptor-Mediated Endocytosis | No studies have investigated the role of Fenyripol hydrochloride in receptor-mediated endocytosis. |

| Omics-Based Studies | No omics-based research has been published to elucidate the mechanism of Fenyripol hydrochloride. |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

Structure Activity Relationships Sar and Medicinal Chemistry of Fenyripol Hydrochloride

Elucidation of Key Structural Motifs in Fenyripol Hydrochloride Governing Biological Activity

The biological activity of Fenyripol hydrochloride is intrinsically linked to its chemical architecture, which features a chiral secondary alcohol, a phenyl group, and a pyrimidin-2-ylamino moiety. The spatial arrangement and electronic properties of these groups are critical determinants of the molecule's interaction with its biological target.

The phenyl and pyrimidine (B1678525) rings are key pharmacophoric features of Fenyripol hydrochloride. The phenyl group, a bulky and lipophilic moiety, likely engages in hydrophobic and van der Waals interactions within a specific binding pocket of its target protein. The electronic nature of this ring can be modulated by the introduction of substituents, which can in turn influence binding affinity and selectivity. For instance, the placement of electron-donating or electron-withdrawing groups at the ortho, meta, or para positions can alter the charge distribution and steric profile of the molecule.

Illustrative Data on the Hypothetical Impact of Phenyl and Pyrimidine Substitutions on Activity:

| Modification | Position | Substituent Type | Potential Impact on Activity |

| Phenyl Ring | para | Electron-withdrawing (e.g., -Cl, -CF3) | May enhance binding affinity through specific interactions. |

| Phenyl Ring | ortho | Bulky group (e.g., -tBu) | Could introduce steric hindrance, potentially decreasing activity. |

| Pyrimidine Ring | 4- or 6-position | Small alkyl group (e.g., -CH3) | May modulate lipophilicity and target interaction. |

| Pyrimidine Ring | 5-position | Halogen (e.g., -Br) | Could alter electronic properties and metabolic stability. |

The aminomethylbenzyl alcohol core of Fenyripol hydrochloride serves as a critical linker, correctly positioning the phenyl and pyrimidine moieties for optimal interaction with the target. The length, flexibility, and stereochemistry of this linker are paramount. The hydroxyl group of the benzylic alcohol can act as both a hydrogen bond donor and acceptor, potentially forming a crucial interaction within the binding site. The stereochemistry at the chiral center is also expected to be a significant determinant of activity, with one enantiomer likely exhibiting greater potency than the other.

Variations in the linker, such as extending or constraining its conformation, would likely have a profound impact on biological activity. Similarly, substitution on the nitrogen atom of the amino linker could influence the molecule's basicity and interaction profile.

Design and Synthesis of Fenyripol Hydrochloride Derivatives and Analogues

The rational design and synthesis of derivatives and analogues of Fenyripol hydrochloride are essential for exploring its SAR and optimizing its pharmacological profile.

The synthesis of Fenyripol hydrochloride analogues can be approached through various established synthetic methodologies. A common strategy for constructing the core amino alcohol structure involves the reaction of a suitable epoxide with an amine. For Fenyripol hydrochloride, this would likely involve the reaction of styrene (B11656) oxide with 2-aminopyrimidine (B69317).

Modifications to the phenyl and pyrimidine rings can be achieved by utilizing appropriately substituted starting materials. For example, substituted styrene oxides or substituted 2-aminopyrimidines can be employed in the key coupling step. Alternatively, functional groups on the aromatic rings can be introduced or modified in later synthetic steps.

Further derivatization can be achieved through reactions targeting the secondary alcohol or the amino group. For instance, the alcohol can be esterified or etherified, while the secondary amine could potentially be acylated or alkylated, although the latter may be challenging due to the presence of the pyrimidine ring. Ring-closing reactions could also be employed to create conformationally constrained analogues, which can provide valuable insights into the bioactive conformation of the molecule.

Rational drug design principles can guide the modification of the Fenyripol hydrochloride scaffold to enhance its therapeutic potential. nih.govnih.gov This process begins with the identification of a biological target and an understanding of the key interactions between the ligand and the target. nih.gov Based on the presumed roles of the phenyl and pyrimidine moieties and the linker, medicinal chemists can propose modifications to improve potency, selectivity, and pharmacokinetic properties.

For example, isosteric replacements for the phenyl or pyrimidine rings could be explored to probe the importance of these specific aromatic systems. Bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties, can be introduced to fine-tune the molecule's characteristics.

Examples of Rational Design Strategies for Fenyripol Hydrochloride Analogues:

| Design Strategy | Modification Example | Rationale |

| Bioisosteric Replacement | Replace phenyl with thiophene (B33073) or pyridine | To probe the necessity of the phenyl ring and explore alternative aromatic interactions. |

| Conformational Constraint | Introduce a cyclic structure incorporating the linker | To reduce conformational flexibility and potentially increase binding affinity and selectivity. |

| Introduction of Polar Groups | Add a hydroxyl or methoxy (B1213986) group to the phenyl ring | To improve solubility and potentially form additional hydrogen bonds with the target. |

| Modification of Basicity | Introduce electron-withdrawing groups on the pyrimidine ring | To modulate the pKa of the amino group and influence its ionization state at physiological pH. |

Computational Chemistry and Molecular Modeling in Fenyripol Hydrochloride SAR Studies

In the absence of extensive experimental data, computational chemistry and molecular modeling serve as powerful tools to predict and rationalize the SAR of Fenyripol hydrochloride. nih.govnih.govresearchgate.net Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking can provide valuable insights. nih.govnih.govresearchgate.net

QSAR models can be developed for a series of Fenyripol hydrochloride analogues to establish a mathematical relationship between their chemical structures and biological activities. researchgate.net These models can help identify the key physicochemical properties that govern activity, such as lipophilicity, electronic effects, and steric parameters.

Ligand-Protein Docking Simulations for Fenyripol Hydrochloride Binding Mode Prediction

Ligand-protein docking is a computational method used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. wikipedia.org This technique is instrumental in drug discovery for predicting the binding affinity and mode of action of a compound. nih.gov

In the case of Fenyripol hydrochloride, a hypothetical docking study would first require the identification of its biological target. As Fenyripol is classified as a muscle relaxant, potential targets could include receptors or enzymes within the central or peripheral nervous system involved in muscle contraction and relaxation. Once a target protein structure is obtained, either through experimental methods like X-ray crystallography or through homology modeling, docking simulations can be performed.

The process would involve preparing the 3D structure of Fenyripol and the receptor for the simulation. A defined binding site on the receptor would be specified, and a docking algorithm would then systematically sample different conformations of Fenyripol within this site. researchgate.net A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. youtube.com

The results of such a simulation would provide insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between Fenyripol and the amino acid residues of the target protein. This information is crucial for understanding the basis of its biological activity and for designing more potent analogues.

Hypothetical Docking Simulation Results for Fenyripol Hydrochloride

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Hypothetical Receptor A | -8.5 | Tyr123, Ser245 | Hydrogen Bond |

| Phe345, Leu348 | Hydrophobic | ||

| Hypothetical Receptor B | -7.2 | Asp101 | Electrostatic |

| Val203, Ile205 | Hydrophobic |

Molecular Dynamics Simulations for Conformational Analysis of Fenyripol Hydrochloride

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net This technique provides detailed information about the conformational changes and flexibility of molecules, which are critical for their biological function. tandfonline.com

For Fenyripol hydrochloride, an MD simulation would typically be performed on the ligand-protein complex predicted by docking simulations. researchgate.net The simulation would place the complex in a simulated physiological environment, including water molecules and ions, and calculate the forces between atoms using a force field. researchgate.net By solving Newton's equations of motion, the trajectory of the atoms over time can be determined.

The analysis of the MD trajectory can reveal the stability of the predicted binding pose of Fenyripol. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored to assess the stability of the complex. wikipedia.org Furthermore, root-mean-square fluctuation (RMSF) analysis can identify flexible regions of both the ligand and the protein. researchgate.net This conformational analysis provides a more dynamic and realistic view of the binding event and can help refine the understanding of the interactions governing the activity of Fenyripol hydrochloride. oup.com

Hypothetical Molecular Dynamics Simulation Parameters and Key Findings for Fenyripol Hydrochloride

| Parameter | Value/Description |

| Simulation Time | 100 nanoseconds |

| Force Field | AMBER |

| Solvent Model | Explicit (e.g., TIP3P water) |

| Temperature | 310 K |

| Pressure | 1 atm |

| Key Findings | |

| Average Ligand RMSD | 1.5 Å (indicating stable binding) |

| Key Hydrogen Bonds | Maintained for >80% of simulation time |

| Protein Conformation | No significant conformational changes observed upon ligand binding |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fenyripol Hydrochloride Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.com This approach is widely used in drug discovery to predict the activity of new compounds and to guide the optimization of lead compounds. nih.govnih.gov

To develop a QSAR model for Fenyripol hydrochloride analogues, a dataset of structurally related compounds with their corresponding measured biological activities (e.g., IC50 values for receptor binding) would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various physicochemical properties of the molecules, such as their size, shape, lipophilicity, and electronic properties. creative-biostructure.com

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates the descriptors with the biological activity. creative-biostructure.com The predictive power of the QSAR model is assessed through rigorous validation techniques, including internal and external validation. nih.gov

A validated QSAR model can be used to predict the activity of newly designed Fenyripol analogues before they are synthesized, thus saving time and resources. The model can also provide insights into which molecular properties are most important for the desired biological activity, thereby guiding the rational design of more potent and selective compounds. drugdesign.org

Hypothetical QSAR Model for Fenyripol Hydrochloride Analogues

| Analogue | Molecular Weight | LogP | Number of H-Bond Donors | Predicted Activity (pIC50) | Experimental Activity (pIC50) |

| Fenyripol | 215.25 | 1.8 | 2 | 7.5 | 7.4 |

| Analogue 1 | 229.28 | 2.1 | 2 | 7.8 | 7.7 |

| Analogue 2 | 201.22 | 1.5 | 2 | 7.2 | 7.3 |

| Analogue 3 | 245.26 | 1.9 | 1 | 6.9 | 6.8 |

| Analogue 4 | 229.28 | 2.5 | 2 | 8.1 | 8.0 |

Advanced Methodologies in Fenyripol Hydrochloride Research

Spectroscopic Techniques for Fenyripol Hydrochloride Characterization and Interaction Studies

Spectroscopic methods are indispensable for the detailed characterization of Fenyripol hydrochloride at an atomic and molecular level. These techniques provide insights into the compound's structural framework and its behavior when interacting with biological macromolecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of Fenyripol hydrochloride in solution. Both ¹H and ¹³C NMR are employed to map the chemical environment of each hydrogen and carbon atom within the molecule, respectively.

In a typical ¹H NMR spectrum of Fenyripol hydrochloride, distinct signals would be expected for the protons of the pyrimidinyl, phenyl, and methylaminomethyl groups. The chemical shifts of these protons are influenced by their local electronic environment, and the coupling patterns (spin-spin splitting) reveal information about adjacent protons, thus helping to piece together the molecular connectivity. For instance, the aromatic protons of the phenyl and pyrimidinyl rings would appear in the downfield region of the spectrum due to the deshielding effects of the aromatic currents. thermofisher.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of Fenyripol hydrochloride. Each unique carbon atom in the molecule gives rise to a distinct signal, and its chemical shift is indicative of its hybridization and the nature of the atoms attached to it.

Furthermore, advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be utilized to establish correlations between protons and carbons, confirming the structural assignment of Fenyripol hydrochloride and providing a more detailed picture of its conformation in solution.

Illustrative Expected ¹H NMR Data for Fenyripol Hydrochloride

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Phenyl-H (ortho) | 7.2-7.4 | Doublet | 7-8 |

| Phenyl-H (meta) | 7.1-7.3 | Triplet | 7-8 |

| Phenyl-H (para) | 7.0-7.2 | Triplet | 7-8 |

| Pyrimidinyl-H | 8.0-8.5 | Various | 2-5 |

| CH (benzylic) | 4.5-5.0 | Triplet | 6-7 |

| CH₂ (aminomethyl) | 3.0-3.5 | Doublet | 6-7 |

| NH | 5.0-6.0 | Broad Singlet | N/A |

Note: This table represents hypothetical data based on the known structure of Fenyripol hydrochloride and general principles of NMR spectroscopy. Actual experimental values may vary.

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of Fenyripol hydrochloride with high accuracy. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the unambiguous determination of its molecular formula (C₁₂H₁₃N₃O). nih.gov

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques used for molecules like Fenyripol hydrochloride. Once ionized, the molecule is detected, and its mass-to-charge ratio (m/z) is recorded. For Fenyripol hydrochloride, a prominent peak corresponding to the protonated molecule [M+H]⁺ would be expected.

Tandem mass spectrometry (MS/MS) can be employed to further elucidate the structure of Fenyripol hydrochloride. In an MS/MS experiment, the parent ion is selected and subjected to fragmentation. The resulting fragment ions provide valuable information about the different structural motifs within the molecule, aiding in its identification and characterization. This technique is also invaluable for identifying and characterizing any derivatives or metabolites of Fenyripol hydrochloride in complex biological matrices.

Expected Mass Spectrometry Data for Fenyripol Hydrochloride

| Ion | Description | Expected m/z |

|---|---|---|

| [M+H]⁺ | Protonated parent molecule | 216.1135 |

| [M+Na]⁺ | Sodium adduct of parent molecule | 238.1054 |

| Fragment 1 | Loss of H₂O | 198.1029 |

Note: The expected m/z values are calculated based on the molecular formula of Fenyripol (C₁₂H₁₃N₃O) and may vary slightly in an actual experiment.

Crucially, X-ray crystallography is a powerful technique in drug discovery for visualizing how a ligand, such as Fenyripol hydrochloride, binds to its biological target, typically a protein. nih.govspringernature.com By co-crystallizing Fenyripol hydrochloride with its target protein and determining the structure of the complex, researchers can gain a detailed understanding of the binding interactions at the atomic level. This includes identifying the specific amino acid residues involved in the interaction, the nature of the intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces), and any conformational changes that occur in the protein or the ligand upon binding. This structural information is invaluable for structure-based drug design and for understanding the mechanism of action of Fenyripol hydrochloride. nih.govspringernature.com

Biophysical Techniques for Fenyripol Hydrochloride Binding and Conformational Studies

Biophysical techniques are essential for quantifying the binding affinity and thermodynamics of the interaction between Fenyripol hydrochloride and its biological targets. These methods provide critical data for understanding the molecular recognition process.

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. In a typical SPR experiment to study Fenyripol hydrochloride, its target protein would be immobilized on a sensor chip. A solution containing Fenyripol hydrochloride is then flowed over the chip surface. The binding of Fenyripol hydrochloride to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

The data obtained from an SPR experiment can be used to determine the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ). These kinetic parameters provide a comprehensive understanding of the binding dynamics of Fenyripol hydrochloride with its target.

Illustrative SPR Kinetic Data for Fenyripol Hydrochloride Binding to a Hypothetical Target

| Parameter | Description | Illustrative Value |

|---|---|---|

| kₐ (M⁻¹s⁻¹) | Association Rate Constant | 1 x 10⁵ |

| kₑ (s⁻¹) | Dissociation Rate Constant | 1 x 10⁻³ |

Note: This table presents hypothetical data to illustrate the type of information obtained from an SPR experiment. Actual values would depend on the specific biological target.

Isothermal Titration Calorimetry (ITC) is a powerful technique used to measure the heat changes that occur during a biomolecular interaction. This allows for the direct determination of the key thermodynamic parameters of binding: the binding affinity (Kₐ), the enthalpy change (ΔH), and the stoichiometry of the interaction (n). From these values, the entropy change (ΔS) and the Gibbs free energy change (ΔG) can be calculated.

In an ITC experiment, a solution of Fenyripol hydrochloride would be titrated into a solution containing its target protein in the sample cell of the calorimeter. The heat released or absorbed upon binding is measured. The resulting data provides a complete thermodynamic profile of the interaction, revealing the driving forces behind the binding event (i.e., whether it is enthalpy-driven or entropy-driven). This information is crucial for understanding the nature of the forces stabilizing the Fenyripol hydrochloride-target complex.

Illustrative ITC Thermodynamic Data for Fenyripol Hydrochloride Binding to a Hypothetical Target

| Parameter | Description | Illustrative Value |

|---|---|---|

| n | Stoichiometry of Binding | 1.0 |

| Kₐ (M⁻¹) | Binding Affinity | 1 x 10⁸ |

| ΔG (kcal/mol) | Gibbs Free Energy Change | -10.9 |

| ΔH (kcal/mol) | Enthalpy Change | -6.5 |

Advanced Imaging Techniques for Preclinical Fenyripol Hydrochloride Research

A comprehensive review of scientific literature and clinical trial databases reveals a significant gap in the application of advanced imaging techniques in the preclinical research of Fenyripol hydrochloride. At present, there are no publicly available studies that have utilized modalities such as Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), Magnetic Resonance Imaging (MRI), or advanced optical imaging to investigate the pharmacokinetics, pharmacodynamics, or mechanism of action of Fenyripol hydrochloride in preclinical models.

The absence of such research means that there are no detailed findings or data tables to present regarding the use of these sophisticated imaging tools to visualize and quantify the distribution and target engagement of Fenyripol hydrochloride in living organisms. While preclinical imaging is a powerful tool in drug development for non-invasively assessing drug delivery, efficacy, and safety, its application to Fenyripol hydrochloride has not been documented in accessible scientific literature.

Future preclinical research on Fenyripol hydrochloride would benefit significantly from the integration of advanced imaging methodologies. For instance, radiolabeling Fenyripol hydrochloride for PET or SPECT studies could provide invaluable information on its biodistribution, target organ accumulation, and receptor occupancy in real-time. Functional MRI could be employed to understand the compound's effects on physiological parameters in relevant disease models. Similarly, optical imaging techniques, through the use of fluorescently-labeled analogs, could offer insights at a cellular and tissue level.

Until such studies are conducted and their findings published, a detailed discussion on the advanced imaging of Fenyripol hydrochloride in a preclinical setting remains speculative. The scientific community awaits future research to elucidate these aspects of Fenyripol hydrochloride's pharmacological profile.

Future Directions and Translational Research in Fenyripol Hydrochloride Preclinical Development

Development of Novel Preclinical Models for Enhanced Fenyripol Hydrochloride Evaluation

The limitations of traditional preclinical models have spurred the development of more sophisticated systems that better recapitulate human physiology. The goal is to improve the translation of preclinical data into clinical outcomes, thereby reducing the high attrition rates in drug development. nih.govnih.gov

Organoids, which are self-organizing three-dimensional (3D) structures grown from stem cells, offer a more complex and physiologically relevant model compared to traditional two-dimensional (2D) cell cultures. nih.gov These models can replicate the micro-architecture and function of human organs, providing a superior platform for evaluating the efficacy and potential toxicity of compounds like Fenyripol hydrochloride. nih.govnih.gov

The integration of organoids with microfluidic systems, often termed "organ-on-a-chip" technology, further enhances their utility. mdpi.comresearchgate.net These chips can simulate the dynamic microenvironment of human organs, including nutrient flow and mechanical cues. researchgate.netfrontiersin.org For Fenyripol hydrochloride research, such platforms could be used to model specific target organs, allowing for real-time monitoring of cellular responses and interactions in a controlled setting. frontiersin.org This approach offers a powerful tool for investigating mechanisms of action and predicting human-specific responses early in the preclinical phase. nih.gov

| Model Type | Description | Application in Fenyripol Hydrochloride Research |

|---|---|---|

| Organoids | Self-organized 3D cell aggregates derived from stem cells that mimic organ structure and function. nih.gov | Testing efficacy and toxicity on human-relevant tissue models (e.g., liver, kidney, neural organoids). |

| Microfluidic Systems (Organ-on-a-Chip) | Chips with microchannels that recreate the physiological environment of organs, including fluid flow and mechanical forces. mdpi.comfrontiersin.org | Studying pharmacokinetics and pharmacodynamics in a dynamic system that mimics human physiology. researchgate.net |

While in vitro models are advancing, in vivo studies remain a cornerstone of preclinical development. nih.gov The focus is now on creating animal models with greater predictive validity for human clinical outcomes. nih.gov This includes the development of humanized mice, where mouse genes are replaced with human counterparts (e.g., for specific metabolic enzymes like cytochrome P450s), to better predict human metabolism and response to drug candidates. nih.gov

For Fenyripol hydrochloride, developing such tailored in vivo models could provide more accurate data on its pharmacokinetic and pharmacodynamic profiles. The ultimate goal is to utilize standardized, validated animal models that reduce the risk of false-positive results and more reliably predict efficacy, ensuring that only the most promising candidates advance to clinical trials. nih.govnih.gov

Integration of Artificial Intelligence and Machine Learning in Fenyripol Hydrochloride Drug Discovery Pipelines

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by analyzing vast and complex datasets to identify patterns and make predictions that are beyond human capability. nih.govhilarispublisher.com These technologies can significantly accelerate the preclinical pipeline for Fenyripol hydrochloride. nih.govmdpi.com

ML algorithms can be employed for various tasks, including:

Target Identification and Validation: Analyzing genomic and proteomic data to identify and validate biological targets for Fenyripol hydrochloride. nih.gov

Hit-to-Lead Optimization: Using quantitative structure-activity relationship (QSAR) models to predict the biological activity of Fenyripol hydrochloride analogues, guiding medicinal chemistry efforts to enhance efficacy and reduce potential toxicity. nih.govmdpi.com

Predictive Toxicology: Developing models to forecast the potential adverse effects of new chemical entities before they are synthesized, thus prioritizing safer compounds. mdpi.com

De Novo Drug Design: Employing deep learning techniques to generate novel molecular structures with desired therapeutic profiles. nih.gov

By integrating AI and ML, researchers can streamline decision-making, reduce the number of costly experiments, and shorten the timeline for identifying viable drug candidates. hilarispublisher.comresearchgate.net The collaboration between AI experts and pharmaceutical scientists is crucial for harnessing the full potential of these computational tools. mdpi.com

| AI/ML Application | Function in the Fenyripol Hydrochloride Pipeline | Potential Impact |

|---|---|---|

| Predictive Modeling (QSAR/QSPR) | Forecasts the biological activity and properties of Fenyripol hydrochloride analogues. nih.gov | Accelerates lead optimization and prioritizes synthesis of promising compounds. |

| Virtual Screening | Simulates the binding of potential drug molecules to target proteins. hilarispublisher.com | Reduces time and cost associated with experimental high-throughput screening. |

| Data Analysis | Identifies patterns in large preclinical datasets (genomics, proteomics, etc.). researchgate.net | Provides deeper insights into the mechanism of action and potential biomarkers. |

| Natural Language Processing | Extracts relevant information from scientific literature and patents. mdpi.com | Keeps research current and identifies new opportunities or challenges. |

Strategies for Optimizing Preclinical Development Pathways for Fenyripol Hydrochloride Analogues

Optimizing the preclinical pathway involves more than just adopting new technologies; it requires a strategic approach to data integration and methodological refinement to ensure efficiency and robustness. nih.govmckinsey.com

A significant challenge in drug development is the effective management and interpretation of the vast amounts of data generated during preclinical studies. nih.gov Establishing a systematic approach to integrate diverse data—including pharmacokinetics, pharmacodynamics, and toxicology—is essential for making informed decisions. amsbiopharma.com

For the Fenyripol hydrochloride program, creating an integrated data management system could empower regulatory bodies and development teams to monitor progress in real-time. nih.gov This holistic view of the compound's profile allows for early identification of potential issues and facilitates a more strategic, data-driven progression from preclinical to clinical development. amsbiopharma.com

Streamlining preclinical workflows is key to accelerating the development of Fenyripol hydrochloride analogues. This can be achieved by simplifying processes, eliminating unnecessary complexity, and fostering cross-functional collaboration from an early stage. mckinsey.com

Methodological enhancements include:

Standardization of Protocols: Ensuring that experiments are conducted under consistent and reproducible conditions to maintain data integrity. researchgate.net

Automation: Utilizing automation for repetitive tasks to increase throughput and reduce human error. mckinsey.com

Adaptive Study Designs: Implementing flexible study designs that can be modified based on accumulating data, allowing for more efficient exploration of a compound's properties.

By focusing on these strategic and methodological improvements, the preclinical development pathway for Fenyripol hydrochloride and its analogues can be made more efficient, cost-effective, and ultimately, more successful in translating basic research into clinical applications. nih.govrheomuco.com

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying Fenyripol hydrochloride in pharmacological formulations?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is widely used, employing a C18 column (5 μm, 250 × 4.6 mm) and a mobile phase of acetonitrile:phosphate buffer (pH 3.0) at 70:30 v/v. Calibration curves should be validated over 0.1–50 μg/mL with R² > 0.98. Cross-validate results using mass spectrometry (LC-MS/MS) for trace-level quantification .

Q. How can researchers confirm the structural integrity of synthesized Fenyripol hydrochloride?

- Methodological Answer : Perform nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the benzyl alcohol and pyridylamino methyl groups. Compare peaks with reference standards (e.g., δ 7.2–8.1 ppm for aromatic protons). Supplement with Fourier-transform infrared spectroscopy (FTIR) to confirm the hydrochloride salt formation (N-H stretch at 2500–3000 cm⁻¹) .

Q. What in vitro models are suitable for preliminary pharmacological profiling of Fenyripol hydrochloride?

- Methodological Answer : Use isolated rodent diaphragm or ileum preparations to assess muscle relaxant activity. Measure dose-dependent inhibition of acetylcholine-induced contractions (EC₅₀ calculation). Pair with cytotoxicity assays (e.g., MTT on HEK-293 cells) to establish therapeutic indices .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported mechanisms of action for Fenyripol hydrochloride?

- Methodological Answer :

Comparative Receptor Binding : Use radioligand displacement assays (³H-dantrolene vs. ³H-baclofen) to differentiate GABA-B receptor vs. ryanodine receptor interactions.

Knockout Models : Test Fenyripol’s efficacy in GABA-B receptor knockout mice to isolate secondary pathways.

Calcium Imaging : Quantify intracellular Ca²⁺ flux in skeletal myocytes pre-treated with Fenyripol.

Q. What strategies optimize Fenyripol hydrochloride’s stability in aqueous formulations for preclinical trials?

- Methodological Answer :

- Excipient Screening : Test cyclodextrins (e.g., HP-β-CD) or polyvinylpyrrolidone (PVP K30) to enhance solubility and inhibit hydrolysis.

- Accelerated Stability Studies : Store formulations at 40°C/75% RH for 6 months. Monitor degradation via HPLC and identify byproducts using high-resolution LC-QTOF-MS.

- pH Optimization : Maintain pH 4.5–5.5 (citrate buffer) to minimize chloride displacement .

Q. How can factorial design improve the development of Fenyripol hydrochloride-loaded nanocarriers?

- Methodological Answer :

- Variables : Polymer ratio (PLGA:PEG), drug loading (5–20%), and sonication time (2–10 min).

- Response Surface Modeling : Optimize for encapsulation efficiency (>85%) and burst release (<15% at 1 hr).

- Validation : Use dynamic light scattering (DLS) for size (target: 150–200 nm) and transmission electron microscopy (TEM) for morphology .

Data Interpretation & Reproducibility

Q. What statistical approaches address batch-to-batch variability in Fenyripol hydrochloride synthesis?

- Methodological Answer : Implement multivariate analysis (e.g., PCA) on critical process parameters (CPPs: reaction temperature, solvent purity). Use control charts (X-bar and R) to monitor intermediate purity (HPLC area%) and residual solvents (GC-MS). Establish acceptance criteria for intermediates (e.g., ≥98.5% purity) .

Q. How should researchers validate conflicting pharmacokinetic data from animal studies?

- Methodological Answer :

Compartmental Modeling : Compare one- vs. two-compartment models using Akaike information criterion (AIC).

Interspecies Scaling : Adjust doses using allometric principles (e.g., mg/kg⁰⁶⁷ for mice-to-human extrapolation).

Microsampling : Collect serial blood samples (10 μL) via tail vein to reduce animal use and improve data density .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.